4-(2-Chloroethyl)-3-fluorophenol

Catalog No.
S13030865
CAS No.
821765-66-6
M.F
C8H8ClFO
M. Wt
174.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloroethyl)-3-fluorophenol

CAS Number

821765-66-6

Product Name

4-(2-Chloroethyl)-3-fluorophenol

IUPAC Name

4-(2-chloroethyl)-3-fluorophenol

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

InChI

InChI=1S/C8H8ClFO/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5,11H,3-4H2

InChI Key

JJCYEJWFPNPDIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)CCCl

4-(2-Chloroethyl)-3-fluorophenol is a chemical compound characterized by the presence of a chlorinated ethyl group and a fluorophenol moiety. Its structure can be described by the molecular formula C9_9H9_9ClF and a molecular weight of approximately 188.62 g/mol. The compound features a phenolic hydroxyl group, which contributes to its reactivity and potential biological activity. The presence of both chlorine and fluorine atoms in its structure suggests that it may exhibit unique chemical properties and biological interactions, making it of interest in various fields, including medicinal chemistry and materials science.

Typical of phenolic compounds, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance its solubility or alter its biological activity.
  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

These reactions are significant for modifying the compound's properties for specific applications.

Several synthetic routes have been proposed for the preparation of 4-(2-Chloroethyl)-3-fluorophenol:

  • Direct Halogenation: Starting from 3-fluorophenol, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloroethyl group.
  • Alkylation Reactions: Reacting 3-fluorophenol with 2-chloroethylamine under basic conditions can yield the desired compound.
  • Coupling Reactions: Utilizing palladium-catalyzed coupling methods may allow for more selective synthesis while minimizing side reactions.

These methods highlight the versatility in synthesizing this compound for research and application purposes.

4-(2-Chloroethyl)-3-fluorophenol has potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Agricultural Chemicals: Its biological activity could be explored for use as a pesticide or herbicide.
  • Materials Science: The compound may be incorporated into polymers or coatings to impart specific properties related to chemical resistance or thermal stability.

Several compounds share structural similarities with 4-(2-Chloroethyl)-3-fluorophenol, including:

Compound NameStructure FeaturesBiological Activity
3-FluorophenolFluorine substitution on phenolAntimicrobial properties
2-ChloroethylphenolChlorine substitution on ethyl groupPotential anticancer activity
N-(2-Chloroethyl)-N′-(trans-4-methylcyclohexyl)-N-nitrosoureaNitrosourea derivative with chloroethylAnticancer agent

These compounds highlight the uniqueness of 4-(2-Chloroethyl)-3-fluorophenol due to its specific combination of functional groups, which may confer distinct biological activities compared to other similar structures.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

174.0247707 g/mol

Monoisotopic Mass

174.0247707 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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